methyl 2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoro-N-(phenylacetyl)alaninate
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Overview
Description
Methyl 2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoro-N-(phenylacetyl)alaninate is a complex organic compound with a unique structure that includes a bromopyridine moiety, a trifluoromethyl group, and a phenylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoro-N-(phenylacetyl)alaninate typically involves multiple steps. One common approach is to start with the bromination of pyridine to obtain 5-bromopyridine. This intermediate is then reacted with an amino group to form 5-bromopyridin-2-ylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoro-N-(phenylacetyl)alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the bromine or trifluoromethyl sites
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Methyl 2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoro-N-(phenylacetyl)alaninate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoro-N-(phenylacetyl)alaninate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability, while the phenylacetyl group contributes to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(5-bromopyridin-2-yl)amino]acetate
- 5-Bromopyridine-3-carboxylic acid methyl ester
- Methyl 5-bromonicotinate
Uniqueness
Methyl 2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoro-N-(phenylacetyl)alaninate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, sets it apart from similar compounds by enhancing its stability and potential therapeutic efficacy .
Properties
Molecular Formula |
C17H15BrF3N3O3 |
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Molecular Weight |
446.2 g/mol |
IUPAC Name |
methyl 2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoro-2-[(2-phenylacetyl)amino]propanoate |
InChI |
InChI=1S/C17H15BrF3N3O3/c1-27-15(26)16(17(19,20)21,23-13-8-7-12(18)10-22-13)24-14(25)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
XDYIUYVPIJOXIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(NC1=NC=C(C=C1)Br)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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